![molecular formula C14H15ClN4O B2595226 4-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide CAS No. 1797815-07-6](/img/structure/B2595226.png)
4-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
4-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a chemical compound that belongs to the benzamide chemical class. It is a compound that has been studied for its potential pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hr. at temperature ranges between 25 and 30°C in 86.7% yield .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives are known to play a crucial role in cancer treatment. They are involved in the synthesis of drugs that target various forms of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis. The structural diversity of pyrimidine allows for the development of multiple drugs with specific actions against cancer cells .
Antimicrobial and Antifungal Activities
The pyrimidine core is effective in combating a range of microbial and fungal infections. This is due to its ability to interfere with the DNA synthesis of the pathogens, thereby inhibiting their growth and proliferation .
Cardiovascular Therapeutics
Compounds based on the pyrimidine structure have been used to develop cardiovascular agents, including antihypertensive drugs. These compounds can modulate blood pressure and have been employed in the treatment of various cardiovascular diseases .
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives exhibit anti-inflammatory and analgesic properties, making them valuable in the treatment of chronic pain and inflammatory conditions. They achieve this by inhibiting the synthesis of certain pro-inflammatory mediators .
Antidiabetic Properties
Some pyrimidine-based compounds act as DPP-IV inhibitors, which are important in the management of diabetes. They work by affecting the incretin hormones, which in turn regulate the blood glucose levels .
Neuroprotective Actions
There is evidence to suggest that pyrimidine derivatives can exert neuroprotective effects, particularly in the context of retinal ganglion cell protection. This application is crucial in the treatment of diseases that affect the retina and could lead to blindness .
Antiviral and Anti-HIV Activities
Pyrimidine derivatives have been shown to possess antiviral properties, including activity against HIV. This is particularly important in the development of new treatments for viral infections that are resistant to current medications .
Role in Tuberculosis Therapy
Pyrimidine structures are integral to the design of anti-tubercular agents. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and are essential in the fight against this global health threat .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown to exhibit a range of pharmacological effects including antimicrobial, antifungal, and anti-inflammatory activities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
properties
IUPAC Name |
4-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)14-16-8-7-12(18-14)9-17-13(20)10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKGEFTUVKZACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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